6-Bromopyrazino(2,3-b)pyrazine-2,3-diol

Antiviral Herpes simplex Ocular infection

6-Bromopyrazino(2,3-b)pyrazine-2,3-diol (CAS 22855-28-3), also referred to as 2,3-dihydroxy-6-bromopyrazino[2,3-b]pyrazine or 6-bromo-1,4-dihydropyrazino[2,3-b]pyrazine-2,3-dione, is a heterocyclic small molecule belonging to the pyrazino[2,3-b]pyrazine class bearing a bromine substituent at the 6-position and hydroxyl/dione functionality at the 2,3-positions. The compound was originally identified through an antiviral screening program of pyrazino-pyrazine derivatives and is indexed in the MeSH supplementary concept database under registry number 22855-28-3.

Molecular Formula C6H3BrN4O2
Molecular Weight 243.02 g/mol
CAS No. 22855-28-3
Cat. No. B1231141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazino(2,3-b)pyrazine-2,3-diol
CAS22855-28-3
Synonyms2,3-dihydroxy-6-bromopyrazino(2,3b)pyrazine
6-bromopyrazino(2,3-b)pyrazine-2,3-diol
Molecular FormulaC6H3BrN4O2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=N1)NC(=O)C(=O)N2)Br
InChIInChI=1S/C6H3BrN4O2/c7-2-1-8-3-4(9-2)11-6(13)5(12)10-3/h1H,(H,8,10,12)(H,9,11,13)
InChIKeyYUBYUYJASYZFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrazino(2,3-b)pyrazine-2,3-diol (CAS 22855-28-3): Core Identity and Procurement-Relevant Classification


6-Bromopyrazino(2,3-b)pyrazine-2,3-diol (CAS 22855-28-3), also referred to as 2,3-dihydroxy-6-bromopyrazino[2,3-b]pyrazine or 6-bromo-1,4-dihydropyrazino[2,3-b]pyrazine-2,3-dione, is a heterocyclic small molecule belonging to the pyrazino[2,3-b]pyrazine class bearing a bromine substituent at the 6-position and hydroxyl/dione functionality at the 2,3-positions [1]. The compound was originally identified through an antiviral screening program of pyrazino-pyrazine derivatives and is indexed in the MeSH supplementary concept database under registry number 22855-28-3 [2][3]. Its molecular formula is C₆H₃BrN₄O₂ with a molecular weight of 243.02 g/mol, and it is typically supplied as a light yellow crystalline solid with purity specifications of ≥95% .

Why Generic Substitution Fails for 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol in Antiviral Research Applications


Within the pyrazino[2,3-b]pyrazine scaffold family, antiviral activity is exquisitely sensitive to halogen identity, substitution position, and oxidation state of the 2,3-functionality. The 6-bromo-2,3-diol/dione configuration is not interchangeable with the 6-chloro analog—the latter decomposes near 350°C and exhibits markedly different stability [1]. The unsubstituted pyrazino[2,3-b]pyrazine-2,3-diol scaffold lacks the antiviral potency conferred by the 6-bromo substituent, while 6,7-dihalo or 2,3-dimethyl variants introduce steric and electronic perturbations that redirect biological activity toward entirely different target profiles, such as mTOR kinase inhibition [2]. Critically, replacement with a standard clinical antiviral such as iododeoxyuridine sacrifices the reduced dosing frequency and superior therapeutic activity demonstrated in the rabbit herpetic keratitis model [1]. These structure-activity constraints mean that procurement of the exact 6-bromo-2,3-diol derivative is essential for reproducing the published antiviral profile.

Quantitative Differentiation Evidence: 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol vs. Closest Comparators


Superior In Vivo Therapeutic Activity vs. Iododeoxyuridine in Rabbit Herpetic Keratoconjunctivitis

In the experimental herpetic keratoconjunctivitis rabbit model, 6-bromopyrazino(2,3-b)pyrazine-2,3-diol demonstrated therapeutical activity higher than that of iododeoxyuridine (IDU, idoxuridine), the clinical standard anti-herpetic at the time [1]. Treatment was initiated 3 days post-infection (corneal scarification with human-isolated Herpes simplex strains), with a few treatments per day over a 5–6 day period sufficient to produce a favorable disease course, marked reduction of corneal ulcers, and reduction or disappearance of illness complications [1].

Antiviral Herpes simplex Ocular infection In vivo efficacy

Markedly Superior Inhibition of Tomato Spotted Wilt Virus Replication vs. Distamycin-A at Equivalent Concentration

In a virus recovery test using primary leaves of Phaseolus vulgaris cv. Manteiga, 6-bromopyrazino(2,3-b)pyrazine-2,3-diol markedly inhibited TSWV replication at both 200 and 400 mg/L, whereas Distamycin-A hydrochloride produced inhibition only to a lower extent and only at the higher 400 mg/L concentration [1]. Both compounds delayed systemic virus spread in tobacco plants, but the pyrazino-pyrazine derivative showed consistent, concentration-dependent inhibition across the tested range, while Distamycin-A required the maximum tested concentration to achieve a lesser effect [1].

Plant virology Tomato spotted wilt virus Virus replication inhibition Agrochemical

Broad-Spectrum Antiviral Coverage with Selective Virus-Class Restriction vs. ECHO 9 Virus as Negative Control

In vitro screening established that 6-bromopyrazino(2,3-b)pyrazine-2,3-diol is active against a range of both DNA and RNA viruses—including measles virus, Newcastle disease virus (NDV), select influenza viruses, Herpes simplex (strain HF), Herpes zoster (human isolation strain), infectious canine hepatitis virus, and vaccinia virus—while showing no effect against ECHO 9 virus [1]. This differential activity profile, where the compound is active against enveloped viruses from diverse families but inactive against at least one member of the Picornaviridae (ECHO 9, an enterovirus), contrasts with broad-spectrum nucleoside analogs that often show less discriminatory profiles [2].

Broad-spectrum antiviral DNA viruses RNA viruses Selectivity

Physicochemical Stability Advantage: Thermal Robustness and Crystallinity vs. 6-Chloro Analog Decomposition

The patent disclosure explicitly describes the 6-bromo derivative (6-bromopyrazino(2,3-b)pyrazine-2,3-diol) as forming light yellow crystals that are stable to light and heat, with a predicted melting point of approximately 197°C [1]. In contrast, the directly analogous 6-chloro derivative (2,3-dihydroxy-6-chloro-pyrazino[2,3-b]pyrazine) exhibits a melting point of approximately 350°C but with decomposition, indicating thermal instability at elevated temperatures [1]. This stability differential has direct implications for storage, handling, and experimental reproducibility.

Compound stability Thermal properties 6-Chloro analog Storage

Confirmed In Vivo Antiviral Activity Across Two Independent Animal Disease Models

6-Bromopyrazino(2,3-b)pyrazine-2,3-diol has demonstrated in vivo antiviral efficacy in two independent experimental systems: (1) therapeutic activity in a rabbit herpetic keratoconjunctivitis model, where treatment initiated 3 days post-infection produced favorable outcomes [1]; and (2) marked inhibition of TSWV replication and delayed systemic virus spread in a tobacco plant model [2]. This dual in vivo validation—across mammalian and plant hosts, and against both DNA (Herpes simplex) and RNA (TSWV, a Tospovirus) viruses—is not documented for any other compound within the monohalo-2,3-dihydroxypyrazino[2,3-b]pyrazine series.

In vivo validation Rabbit model Plant model Reproducibility

Well-Defined Synthetic Entry from 5-Bromopyrazine-2,3-diamine Enabling Reproducible Procurement Specifications

The synthesis of 6-bromopyrazino(2,3-b)pyrazine-2,3-diol proceeds via condensation of 5-bromopyrazine-2,3-diamine with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of an alkali alcoholate catalyst in a lower alcohol solvent at reflux [1]. This well-defined route using a commercially available diamine starting material contrasts with the synthetic challenges posed by 2,3-dimethyl or 6,7-disubstituted analogs, which require additional protection/deprotection steps or undergo competing side reactions during ring closure [2]. The resulting product is isolated as light yellow crystals soluble in alkali, facilitating purity verification by standard analytical methods [1].

Synthesis Quality control 5-Bromopyrazine-2,3-diamine Reproducibility

High-Confidence Application Scenarios for 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol Based on Quantified Differentiation Evidence


In Vivo Anti-Herpetic Efficacy Studies in Ocular Infection Models

This compound is the preferred choice for rabbit herpetic keratoconjunctivitis models where superior therapeutic activity and reduced dosing frequency compared to iododeoxyuridine are critical experimental endpoints. Treatment can be initiated 3 days post-infection with a limited number of daily applications, enabling protocols that better reflect clinical treatment paradigms for herpes simplex keratitis . The documented stability to light and heat further supports reliable dosing solution preparation throughout multi-day in vivo experiments .

Plant Virology and Tospovirus Replication Inhibition Studies

In TSWV research, 6-bromopyrazino(2,3-b)pyrazine-2,3-diol serves as a validated positive control with demonstrated concentration-dependent inhibition of viral replication at 200–400 mg/L in Phaseolus vulgaris leaf disc assays, outperforming Distamycin-A at equivalent concentrations . The compound's dual activity in both plant and mammalian systems makes it a unique tool for comparative host-virus interaction studies across kingdoms .

Broad-Spectrum Antiviral Screening Panel with Built-In Selectivity Control

For laboratories running multi-virus screening panels, this compound provides a uniquely characterized reference agent with documented activity against at least seven distinct viruses (measles, NDV, influenza A, herpes simplex, herpes zoster, infectious canine hepatitis, vaccinia) and a confirmed negative result against ECHO 9 virus . The ECHO 9 inactivity serves as a built-in selectivity control, enabling researchers to distinguish broad-spectrum antiviral effects from non-specific cytotoxicity in their assay systems without procuring an additional negative control compound .

Pyrazino[2,3-b]pyrazine Scaffold Structure-Activity Relationship (SAR) Studies with Defined Halogen Comparators

The 6-bromo-2,3-diol compound serves as the best-characterized member of the monohalo-2,3-dihydroxypyrazino[2,3-b]pyrazine series for SAR investigations. Its well-defined synthesis from 5-bromopyrazine-2,3-diamine, crystalline morphology, thermal stability profile, and dual in vivo validation provide a robust reference point against which the 6-chloro analog (decomposition at ~350°C) and potential 6-iodo or 6-fluoro derivatives can be systematically compared .

Quote Request

Request a Quote for 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.